molecular formula C15H17N7O B2943710 N-(4-(1H-tetrazol-1-yl)phenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide CAS No. 1286696-62-5

N-(4-(1H-tetrazol-1-yl)phenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide

Cat. No. B2943710
CAS RN: 1286696-62-5
M. Wt: 311.349
InChI Key: ADNIHHUDSWDTRV-UHFFFAOYSA-N
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was initially developed as a Toll-like receptor 4 (TLR4) inhibitor, which is a key receptor in the innate immune system. TLR4 plays a crucial role in the recognition of bacterial endotoxins and the induction of inflammatory responses. TAK-242 has been shown to inhibit TLR4 signaling and has potential applications in the treatment of inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry Applications

Compounds containing pyrazole and tetrazole moieties, similar to "N-(4-(1H-tetrazol-1-yl)phenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide," are often explored for their pharmacological potentials. For instance, pyrazole derivatives have been investigated for their antidepressant properties. A study by Bailey et al. (1985) described compounds with pyrazole structures showing potential as antidepressants with reduced side effects compared to traditional treatments. The research highlighted the structure-activity relationship (SAR) leading to the identification of potent compounds (Bailey, Hansen, Hlavac, Baizman, Pearl, Defelice, & Feigenson, 1985).

Anti-inflammatory and Antimicrobial Applications

Another study by Kendre, Landge, and Bhusare (2015) synthesized novel derivatives of pyrazole and evaluated them for antimicrobial and anti-inflammatory activities. This research suggests the potential utility of pyrazole-based compounds in developing new anti-inflammatory and antimicrobial agents (Kendre, Landge, & Bhusare, 2015).

Coordination Chemistry and Material Science

Pyrazole derivatives are also significant in coordination chemistry, where they act as ligands to form complexes with metals. Palombo et al. (2019) explored the coordination of pyrazole-based ligands with palladium(II), indicating the role of such compounds in synthesizing new materials with potential applications in catalysis and material science (Palombo, Liebing, Hildebrand, Patrikus, Assarsson, Wang, Amenta, Engelhardt, Edelmann, & Gilje, 2019).

Organic Synthesis

In organic synthesis, compounds with pyrazole and tetrazole rings are used as intermediates for synthesizing a variety of complex molecules. Roman (2013) demonstrated the use of a dimethylamino-thiophene-based compound to generate a diverse library of compounds, illustrating the versatility of pyrazole derivatives in synthetic chemistry (Roman, 2013).

properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(tetrazol-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O/c1-10-14(11(2)19-18-10)7-8-15(23)17-12-3-5-13(6-4-12)22-9-16-20-21-22/h3-6,9H,7-8H2,1-2H3,(H,17,23)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNIHHUDSWDTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-tetrazol-1-yl)phenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide

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